Ganglioside GM2

Description

Classification and Structural Diversity of Gangliosides in Biological Systems

The classification of gangliosides is based on the structure of their carbohydrate core. nih.gov The major series found in vertebrates are the ganglio-, globo-, and neolacto-series. nih.gov Further classification is based on the number of sialic acid residues, denoted by the letters M (mono), D (di), T (tri), and Q (tetra).

The diversity of gangliosides is largely due to the variations in their glycan head groups. nih.gov These variations include the number and sequence of monosaccharides, the linkages between them, and the number and position of sialic acid residues. encyclopedia.pub For instance, GM2 has a single sialic acid residue, while GD2 has two. The specific arrangement of these sugar units is crucial for their biological function. frontiersin.org

The ceramide portion of gangliosides also exhibits significant diversity. nih.gov The long-chain base is typically sphingosine (B13886) in mammals, but variations exist. nih.gov The fatty acid component can vary in length, typically from 14 to 30 carbons, and may be saturated or unsaturated. nih.gov This heterogeneity in the ceramide backbone influences how the ganglioside is anchored in the cell membrane and can modulate its function. nih.govlipotype.com

Glycan Head Group Variations and Sialic Acid Residues

General Physiological Significance of Gangliosides in Cellular Processes

Gangliosides play crucial roles in a wide array of cellular activities. They are key players in maintaining the structural integrity of cell membranes and are involved in modulating various signaling pathways. frontiersin.org

Gangliosides, along with cholesterol and sphingomyelin, are key components of specialized membrane microdomains known as lipid rafts. amegroups.orgfrontiersin.orgmdpi.com These rafts serve as platforms for organizing signaling molecules, bringing together receptors and downstream effectors to facilitate efficient signal transduction. amegroups.orgpnas.org The presence of gangliosides in these rafts can influence membrane fluidity and the localization of various membrane proteins. mdpi.commdpi.com

With their carbohydrate chains extending from the cell surface, gangliosides are well-positioned to mediate interactions between cells. frontiersin.orgwikipedia.org They can act as recognition sites for molecules on adjacent cells, playing a role in cell adhesion and communication. mdpi.com These interactions are vital for tissue development and maintenance. wikipedia.org

Gangliosides are significant modulators of cell signaling. mdpi.comcreative-proteomics.com They can interact with and influence the activity of various signaling proteins, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). amegroups.orgfrontiersin.orgnih.gov By doing so, they can regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.orgcreative-proteomics.com

The Chemical Compound: Ganglioside GM2

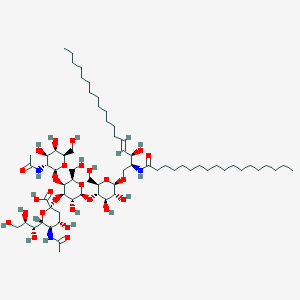

This compound is a monosialylated glycosphingolipid, meaning it contains one sialic acid residue. creative-proteomics.com Its structure consists of a ceramide lipid tail anchored in the cell membrane and a carbohydrate head group projecting into the extracellular space. lipotype.comcreative-proteomics.com The carbohydrate chain is composed of N-acetylgalactosamine, galactose, glucose, and a single sialic acid molecule. creative-proteomics.com

Detailed Molecular Structure of this compound

The precise chemical structure of GM2 is N-acetyl-beta-D-galactosaminyl-(1->4)-[alpha-N-acetylneuraminyl-(2->3)]-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-ceramide. nih.gov The ceramide portion consists of a sphingosine long-chain base linked to a fatty acid. lipotype.com

Biosynthesis and Degradation Pathways of this compound

The synthesis of GM2 occurs in the Golgi apparatus through a series of enzymatic steps. It begins with the synthesis of the ceramide precursor in the endoplasmic reticulum. frontiersin.org The key enzyme in the final step of GM2 synthesis is GM2/GD2 synthase (β-1,4-N-acetyl-galactosaminyl transferase), which adds an N-acetylgalactosamine residue to GM3. creative-proteomics.comnih.gov

The degradation of GM2 occurs in the lysosomes. This process requires the enzyme β-hexosaminidase A (Hex A) and a cofactor protein called the GM2 activator protein. umassmed.edumedlink.com Hex A is a heterodimer composed of α and β subunits, encoded by the HEXA and HEXB genes, respectively. umassmed.edu

Physiological and Pathological Roles of this compound

This compound is involved in a range of normal physiological processes and is also implicated in several diseases.

Role in the Central Nervous System

GM2 is particularly abundant in the brain and is crucial for neuronal development and function. creative-proteomics.com It is involved in processes such as neurite outgrowth and synaptic plasticity, which are fundamental for learning and memory. creative-proteomics.com

Involvement in Lysosomal Storage Diseases: GM2 Gangliosidoses

Defects in the degradation of GM2 lead to a group of fatal neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses. nih.govasgct.org These diseases are characterized by the massive accumulation of GM2 within the lysosomes of neurons. mdpi.comumassmed.edu

Tay-Sachs disease is caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of β-hexosaminidase A. umassmed.eduasgct.org This results in the inability to break down GM2, causing its toxic accumulation, primarily in the brain and spinal cord, leading to progressive nerve damage. asgct.orgyoutube.com

Sandhoff disease results from mutations in the HEXB gene, which codes for the β-subunit of β-hexosaminidase A and B. medlink.comasgct.org This deficiency affects the breakdown of GM2 and other substances, leading to a more widespread accumulation and generally more severe symptoms than Tay-Sachs disease. medlink.com

A rarer form of GM2 gangliosidosis, the AB variant, is caused by a deficiency in the GM2 activator protein. nih.govmedlink.com Even with functional β-hexosaminidase A, the absence of this activator protein prevents the degradation of GM2. medlink.com

Role as a Tumor-Associated Antigen

GM2 is expressed on the surface of various cancer cells, particularly those of neuroectodermal origin, and is considered a tumor-associated antigen. nih.govaai.org

GM2 is commonly found on the surface of melanoma cells. aai.orgnih.gov This has made it a target for cancer immunotherapy, with studies exploring vaccines containing purified GM2 to elicit an immune response against the tumor cells. aai.orgaacrjournals.org

Neuroblastomas, which are tumors derived from neural crest cells, also frequently express high levels of GM2 and the related ganglioside GD2. nih.govfrontiersin.org The expression of GM2/GD2 synthase is a key factor in the synthesis of these gangliosides in neuroblastoma cells. nih.gov

Function in the Immune System

This compound can modulate the function of various immune cells. creative-proteomics.com

GM2 has been shown to influence T-cell activity. creative-proteomics.com Some studies suggest it can stimulate T-cell proliferation by enhancing the response to interleukin-2, while other reports indicate it can promote T-cell dysfunction. frontiersin.orgnih.gov

GM2 can also affect processes like antigen presentation and the migration of immune cells, thereby influencing inflammatory responses. creative-proteomics.com

Research and Analytical Methodologies for this compound

A variety of analytical techniques are employed to study this compound.

Analytical Techniques for Detection and Quantification

Thin-Layer Chromatography (TLC): A classic method for separating and visualizing gangliosides based on their polarity. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and quantification of gangliosides. creative-proteomics.comresearchgate.net

Mass Spectrometry (MS): A powerful tool for identifying and quantifying gangliosides based on their mass-to-charge ratio and for structural characterization. creative-proteomics.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive and specific method. researchgate.netsciex.com

Immunological Methods

Enzyme-Linked Immunosorbent Assay (ELISA): Used to detect and quantify GM2 using specific antibodies. researchgate.net

Monoclonal Antibodies: Antibodies specific to GM2 have been developed and are used in research to identify cells expressing GM2 and as potential therapeutic agents. nih.gov

Biomarkers in Disease Diagnosis

The accumulation of GM2 and related molecules, such as lyso-GM2, in bodily fluids can serve as biomarkers for the diagnosis and monitoring of GM2 gangliosidoses. plos.org Enzyme assays that measure the activity of β-hexosaminidase A and B are also critical diagnostic tools. archimedlife.com

Cell-Cell Interactions and Adhesion

Historical Context of this compound Discovery in Pathological Conditions

The story of this compound is intrinsically linked to the history of a group of fatal genetic disorders known as the GM2 gangliosidoses. asgct.org The clinical presentation of what we now know as a GM2 gangliosidosis was first described in 1881 by British ophthalmologist Warren Tay. nih.govmedlink.com He observed a characteristic "cherry-red spot" on the retina of a one-year-old child who was also experiencing progressive physical and mental deterioration. asu.edunsj.org.sa A few years later, American neurologist Bernard Sachs described the cellular changes in the brains of affected children, noting the swollen neurons filled with a lipid-like material. nih.gov

It was not until the mid-20th century that the biochemical basis of these conditions began to be unraveled. In the late 1930s and early 1940s, Ernst Klenk characterized a substance from the brains of patients with a lysosomal storage disease, which he termed "ganglioside". researchgate.netasu.edu In 1960, researchers Robert Terry and Saul Korey identified that the ballooned neurons in Tay-Sachs patients were filled with these gangliosides, and that these storage bodies resembled lysosomes. asu.edu

A major breakthrough came in 1962 when Lars Svennerholm determined that the specific ganglioside accumulating in the brains of Tay-Sachs patients was this compound. nsj.org.sa This discovery was a crucial step in understanding the molecular pathology of the disease.

Further research elucidated the enzymatic defect underlying the accumulation of GM2. In 1969, Shintaro Okada and John S. O'Brien discovered that Tay-Sachs disease was caused by a deficiency of the enzyme β-hexosaminidase A (Hex A). nih.govasu.edu This enzyme is responsible for breaking down GM2 ganglioside in the lysosome. nih.gov The absence or reduced activity of Hex A leads to the toxic buildup of GM2 in nerve cells, primarily in the brain and spinal cord, causing their progressive destruction and the devastating symptoms of the disease. asu.eduwikipedia.org

Subsequent research identified different forms of GM2 gangliosidosis. In 1968, Konrad Sandhoff described a patient with similar clinical features to Tay-Sachs disease but with a more widespread accumulation of glycolipids and a complete absence of both β-hexosaminidase A and another isoenzyme, β-hexosaminidase B. nih.gov This condition, now known as Sandhoff disease, is caused by mutations in the HEXB gene, which codes for the beta subunit of the hexosaminidase enzymes. medlink.comumassmed.edu In contrast, Tay-Sachs disease results from mutations in the HEXA gene, which codes for the alpha subunit. medlink.comumassmed.edu

Finally, in 1989, a third form of GM2 gangliosidosis, the AB variant, was described. nih.gov This rare form is caused by a deficiency in the GM2 activator protein, a necessary cofactor for the action of β-hexosaminidase A on GM2 ganglioside. nih.govmedlink.com

The historical journey of discovery, from clinical observation to the identification of the accumulating substrate, GM2, and finally to the underlying genetic and enzymatic defects, has been fundamental to our understanding of lysosomal storage diseases and the critical role of ganglioside metabolism in neurological health.

Table of Key Discoveries in the History of this compound and Related Pathologies

| Year | Discovery | Key Researcher(s) | Significance |

| 1881 | First clinical description of the "cherry-red spot" on the retina of a patient with progressive neurodegeneration. | Warren Tay | Initial clinical characterization of what would later be known as a GM2 gangliosidosis. nih.govmedlink.com |

| Late 1800s | Described the cellular changes in the brains of affected children. | Bernard Sachs | Provided early pathological insights into the disease. nih.gov |

| 1942 | Coined the term "ganglioside" after isolating it from brain ganglion cells. | Ernst Klenk | Named the class of lipids involved in these storage diseases. researchgate.net |

| 1960 | Identified that membranous bodies within the neurons of Tay-Sachs patients were filled with gangliosides. | Robert Terry and Saul Korey | Linked the cellular abnormalities to the accumulation of gangliosides. asu.edu |

| 1962 | Determined that this compound was the primary ganglioside stored in Tay-Sachs disease. | Lars Svennerholm | Pinpointed the specific molecule accumulating in the disease. nsj.org.sa |

| 1968 | Described a variant of GM2 gangliosidosis with a deficiency of both hexosaminidase A and B. | Konrad Sandhoff | Identified a distinct but related disorder, now known as Sandhoff disease. nih.gov |

| 1969 | Discovered that Tay-Sachs disease is caused by a deficiency of the enzyme β-hexosaminidase A. | Shintaro Okada and John S. O'Brien | Uncovered the enzymatic basis of Tay-Sachs disease. nih.govasu.edu |

| 1989 | Described the AB variant of GM2 gangliosidosis, caused by a deficiency of the GM2 activator protein. | N/A | Identified a third type of GM2 gangliosidosis related to a cofactor deficiency. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C67H121N3O26 |

|---|---|

Molecular Weight |

1384.7 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C67H121N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88)/b33-31+/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-/m0/s1 |

InChI Key |

GIVLTTJNORAZON-HDBOBKCLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonyms |

G(M2) Ganglioside Ganglioside GM2 Ganglioside, GM2 Ganglioside, Tay-Sachs Disease GM2 Ganglioside GM2, Ganglioside Tay Sachs Disease Ganglioside Tay-Sachs Disease Ganglioside |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ganglioside Gm2

De Novo Ganglioside Biosynthesis Pathway of Ganglioside GM2

The creation of this compound is an elaborate process known as de novo biosynthesis, which begins with simpler molecules and progressively builds the complex structure of the ganglioside. This pathway is a testament to the cell's remarkable ability to construct intricate molecules with high precision.

Ceramide Precursor Synthesis

The journey of GM2 synthesis starts with the formation of its lipid anchor, ceramide. researchgate.netcreative-proteomics.comnih.gov This process is initiated in the endoplasmic reticulum, a major site of lipid and protein synthesis within the cell. researchgate.netnih.gov The first committed step involves the condensation of the amino acid L-serine with a fatty acyl-coenzyme A, a reaction catalyzed by the enzyme serine palmitoyltransferase. researchgate.netnih.gov The resulting product undergoes a series of enzymatic modifications, including reduction and acylation, to ultimately form ceramide. researchgate.net The structure of this ceramide precursor is fundamental, as it will anchor the subsequent carbohydrate chain that defines the ganglioside.

Glucosylceramide and Lactosylceramide Formation

With the ceramide backbone in place, the synthesis continues with the addition of sugar units. The first sugar, glucose, is transferred from a donor molecule, UDP-glucose, to ceramide, forming glucosylceramide. creative-proteomics.comresearchgate.net This reaction is catalyzed by the enzyme glucosylceramide synthase. creative-proteomics.com Following this, a second sugar, galactose, is added to glucosylceramide to form lactosylceramide. researchgate.netgoogle.com Lactosylceramide is a critical branching point in the biosynthesis of most gangliosides, serving as the precursor for various complex glycosphingolipids. researchgate.netfrontiersin.org These initial glycosylation steps occur in the Golgi apparatus, a central sorting and processing station within the cell. creative-proteomics.comnih.gov

Role of GM2/GD2 Synthase (N-acetylgalactosaminyltransferase) in GM2 Formation

The final and defining step in the synthesis of this compound is the addition of an N-acetylgalactosamine (GalNAc) residue to the precursor molecule, GM3. nih.govresearchgate.net This crucial reaction is catalyzed by the enzyme β-1,4-N-acetylgalactosaminyltransferase, more commonly known as GM2/GD2 synthase. nih.govmdpi.com This enzyme specifically transfers a GalNAc unit to the galactose residue of GM3, thereby forming GM2. researchgate.net The activity of GM2/GD2 synthase is a key regulatory point in the synthesis of a-series and b-series gangliosides. mdpi.com

Lysosomal Catabolism of this compound

Just as the synthesis of GM2 is a tightly regulated process, so is its degradation. The breakdown of GM2 occurs within the lysosomes, the cell's recycling centers, and involves a specific enzymatic pathway.

Primary Degradation Pathway of GM2

The primary route for the breakdown of GM2 involves the sequential removal of its sugar residues. nih.govmedlink.com This catabolic process is essential to prevent the accumulation of GM2, which can be toxic to cells, particularly neurons. nih.gov

The key enzyme responsible for the degradation of this compound is β-Hexosaminidase A (HexA). researchgate.netmedlink.comnih.govwikipedia.orgnih.gov HexA is a lysosomal hydrolase that specifically cleaves the terminal N-acetylgalactosamine residue from the GM2 molecule. nih.gov This action converts GM2 into GM3, which can then be further broken down by other lysosomal enzymes. youtube.com

The function of HexA is critically dependent on a small protein cofactor called the GM2 activator protein (GM2AP). nih.govontosight.ai GM2AP acts as a lipid transfer protein, extracting GM2 from the lysosomal membrane and presenting it to HexA for hydrolysis. nih.govontosight.ai This interaction is essential for the efficient degradation of GM2. nih.govontosight.ai

Deficiencies in the activity of HexA or the GM2 activator protein, due to genetic mutations, lead to the accumulation of GM2 in lysosomes, causing a group of severe neurodegenerative disorders known as GM2 gangliosidoses, which include Tay-Sachs disease and Sandhoff disease. nih.govmedlink.comwikipedia.org

Table of Enzymes in GM2 Metabolism

| Enzyme/Protein | Role | Location |

|---|---|---|

| Serine palmitoyltransferase | Catalyzes the first step in ceramide synthesis. | Endoplasmic Reticulum |

| Glucosylceramide synthase | Adds glucose to ceramide to form glucosylceramide. | Golgi Apparatus |

| Lactosylceramide synthase | Adds galactose to glucosylceramide to form lactosylceramide. | Golgi Apparatus |

| GM2/GD2 synthase | Adds N-acetylgalactosamine to GM3 to form GM2. | Golgi Apparatus |

| β-Hexosaminidase A (HexA) | Removes N-acetylgalactosamine from GM2 during degradation. | Lysosome |

Essential Role of GM2 Activator Protein (GM2AP)

Lipid Binding and Presentation Function

Alternative Catabolic Pathways for GM2

While the Hex A/GM2AP pathway is the primary route for GM2 degradation in humans, alternative pathways exist. researchgate.net These alternative routes are particularly significant in other species, such as mice, and can compensate for defects in the main pathway. nih.govfrontiersin.org

An important alternative pathway involves the removal of the sialic acid (N-acetylneuraminic acid) from GM2 before the action of a hexosaminidase. nih.govoup.com In this pathway, a sialidase (also known as a neuraminidase) cleaves the terminal sialic acid residue from GM2, converting it to its asialo-derivative, glycolipid GA2. frontiersin.orgportlandpress.comresearchgate.net This newly formed GA2 can then be catabolized by the β-subunit active site, meaning it can be degraded by the Hex B isoenzyme, which is unaffected in Tay-Sachs disease. researchgate.netoup.com This "sialidase bypass" is much more efficient in mice than in humans, which explains the milder disease phenotype in mouse models of Tay-Sachs disease. nih.govoup.complos.org Studies have shown that a membrane-associated sialidase, such as neuraminidase 3 (NEU3), is capable of mediating this conversion, a process that also appears to be stimulated by the GM2 activator protein. frontiersin.orgportlandpress.com

Subsequent Degradation by β-Hexosaminidase B (HexB)

While β-hexosaminidase A (HexA) is the primary enzyme responsible for the degradation of GM2 ganglioside, the β-hexosaminidase B (HexB) isoenzyme also plays a role in glycoconjugate metabolism. nih.gov HexB is a homodimer composed of two β-subunits (ββ). nih.gov Its main function is to hydrolyze terminal N-acetylhexosamine residues from a variety of substrates, including glycosaminoglycans, glycolipids, and glycoproteins. nih.gov

However, under normal physiological conditions, HexB alone cannot efficiently degrade GM2 ganglioside because it lacks the α-subunit necessary to interact with the GM2 activator protein (GM2AP), which is essential for presenting the lipid substrate to the enzyme. nih.govmedlink.com In certain contexts, such as in the absence of functional HexA as seen in Tay-Sachs disease models, a metabolic bypass pathway has been identified. This pathway involves the action of sialidases which can remove the sialic acid from GM2, converting it to the asialo-derivative, GA2. mdpi.com This resulting GA2 can then be catabolized by HexB. mdpi.com

Furthermore, research has explored the therapeutic potential of modified HexB. Genetically engineered forms of the human β-subunit have been designed to create a chimeric enzyme. researchgate.net Studies have shown that such modified HexB, in the presence of detergents in vitro, can degrade GM2 ganglioside. researchgate.net

Regulation of GM2 Catabolism by Membrane Lipids and pH

The degradation of this compound within the lysosome is a complex process that is highly dependent on the biophysical properties of the lysosomal membrane and the luminal pH. nih.govuni-luebeck.de The catabolism of membrane-bound GM2 by the water-soluble enzyme HexA and its cofactor, GM2AP, is significantly influenced by the lipid composition of the intralysosomal vesicles. nih.govencyclopedia.pub

Influence of Membrane Lipids:

Anionic Lipids: The presence of anionic phospholipids, such as bis(monoacylglycero)phosphate (BMP), is crucial for efficient GM2 hydrolysis. nih.govresearchgate.net These negatively charged lipids stimulate the degradation of GM2 by HexA up to 180-fold in the presence of GM2AP. researchgate.net The anionic nature of the membrane facilitates the interaction between the cationic GM2AP and the membrane surface, promoting the extraction of the GM2 substrate. encyclopedia.pubmdpi.com

Influence of pH:

The acidic environment of the lysosome is a critical factor for GM2 catabolism. The optimal pH for the hydrolysis of GM2 by HexA, in the presence of GM2AP, is narrow, centered around pH 4.2. nih.gov At pH values deviating significantly from this optimum (e.g., 3.0, 5.0, and 6.0), the hydrolysis of liposomal GM2 is not observed in detergent-free assay systems. nih.gov This strict pH requirement underscores the importance of maintaining the acidic integrity of the lysosome for proper ganglioside degradation. uni-luebeck.de

Cross-Correction Mechanisms in Lysosomal Degradation

A notable feature of lysosomal enzymes, including β-hexosaminidase A (HexA), is their ability to be secreted by cells and subsequently taken up by neighboring cells. This process, known as cross-correction, forms a basis for therapeutic strategies for lysosomal storage diseases. nih.govpreprints.org

Lysosomal enzymes like HexA are synthesized with mannose-6-phosphate (B13060355) (M6P) residues on their N-glycans. preprints.org These M6P markers allow the enzymes to be recognized by M6P receptors on the surface of other cells, leading to their endocytosis and delivery to the lysosome. preprints.orgblugenes.org Once inside the lysosome of the recipient cell, the enzyme can function to degrade its accumulated substrate. nih.gov

The principle of cross-correction has been demonstrated in vitro. For instance, when fibroblasts from a Tay-Sachs disease patient are cultured in a medium conditioned by cells overexpressing the HEXA gene, they can absorb the secreted HexA. blugenes.org This uptake can lead to a reduction in the stored GM2 ganglioside. blugenes.org However, studies have also indicated that the amount of enzyme delivered through this mechanism might not always be sufficient to fully correct the metabolic defect in vitro. blugenes.org

The exocytosis of functional HexA and its subsequent uptake by other cells supports the cross-correction hypothesis. researchgate.netresearchgate.net This mechanism is a key consideration in the development of enzyme replacement therapies and hematopoietic stem cell transplantation for GM2 gangliosidoses. nih.govpreprints.org

Cellular and Molecular Functions of Ganglioside Gm2

Role in Neuronal Development and Function

Ganglioside GM2 is highly enriched in the brain and is integral to the proper development and function of the nervous system. nih.gov Its expression is closely correlated with key neurodevelopmental events, including the formation of neurites and synapses. nih.gov

Neurite Outgrowth Promotion

Research has consistently demonstrated a correlation between the expression of GM2 and the process of neurite outgrowth, the sprouting of new projections from a neuron. oup.com Studies have shown that GM2 is involved in the initiation of dendrites, the branched protoplasmic extensions of a nerve cell that propagate the electrochemical stimulation received from other neural cells. oup.com For instance, immature neurons in the developing cortex of some species exhibit high levels of GM2 immunoreactivity that coincides with normal dendritic sprouting. oup.com The proposed mechanism involves GM2, synthesized in the Golgi apparatus and trafficked to the cell membrane, influencing the initiation of dendrites through its role in glycosphingolipid-enriched microdomains, also known as lipid rafts. oup.com A study using canine dorsal root ganglia neurons further supports the role of GM2 in neurite outgrowth.

Axon-Myelin Stability

While gangliosides GD1a and GT1b are more prominently cited for their direct interaction with myelin-associated glycoprotein (B1211001) (MAG) to ensure the stability of the myelin sheath, the accumulation of GM2 has been suggested to potentially disrupt this stability. nih.govnih.gov Since GM2 is also a sialic acid-containing ganglioside, its abnormal buildup, as seen in GM2 gangliosidoses, could interfere with the normal interactions between the axon and its myelin sheath. nih.gov Studies on mice lacking complex gangliosides due to a deficiency in GM2 synthase have shown defective axon-myelin stability, leading to progressive neuropathy. oup.com This suggests that the proper balance of gangliosides, including the regulation of GM2 levels, is crucial for maintaining the integrity of myelinated axons.

Involvement in Cell Proliferation, Differentiation, and Apoptosis

Beyond its roles in the nervous system, this compound is a key modulator of fundamental cellular processes such as cell proliferation, differentiation, and programmed cell death (apoptosis). nih.govnih.gov

Modulation of Cell Growth and Apoptogenic Signaling

This compound can exert dual effects on cell growth and survival, depending on the cellular context. In some instances, it has been shown to promote cell proliferation. For example, studies on vascular smooth muscle cells demonstrated that both GM1 and GM2 could stimulate an increase in DNA synthesis and cell number. ahajournals.org Conversely, GM2 has also been implicated in promoting apoptosis. In the context of cancer, tumor-shed GM2 has been shown to induce T-cell apoptosis. frontiersin.org Specifically, GM2 from glioblastoma cell lines was found to trigger apoptosis in T-cells through a TNFR1-mediated activation of the caspase cascade. frontiersin.org Furthermore, in certain cancer cell lines, the expression of GM2 has been linked to increased cell proliferation and invasiveness. nih.gov

Induction of Endoplasmic Reticulum Stress

The accumulation of this compound within the cell, particularly in the endoplasmic reticulum (ER), can lead to ER stress. nih.govpreprints.org This occurs when the normal protein-folding capacity of the ER is compromised, triggering the unfolded protein response (UPR). jove.comcsic.es

Research has shown that an increase in GM2 content can negatively modulate the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a depletion of calcium within the ER lumen. nih.gov This calcium depletion is a key trigger for the activation of PERK (protein kinase RNA [PKR]-like ER kinase), one of the primary sensors of the UPR. jove.comnih.gov The activation of the PERK signaling pathway by GM2 accumulation has been linked to neurite atrophy and apoptosis. jove.comnih.gov

Sustained ER stress initiated by GM2 can activate pro-apoptotic proteins such as CHOP (C/EBP homologous protein), which in turn promotes mitochondrial-mediated apoptosis. nih.govpreprints.org Studies suggest that the sialic acid component of GM2 may possess these pro-apoptotic properties. nih.gov The inhibition of PERK has been shown to modulate the neurite atrophy and apoptosis induced by GM2 accumulation, highlighting the crucial role of this signaling pathway in the cellular response to GM2-induced ER stress. nih.gov

Furthermore, the ER chaperone GRP94 has been implicated in the processing of the GM2-activator protein (GM2-AP), a cofactor necessary for the breakdown of GM2. csic.es A deficiency in GRP94 can lead to defective GM2 catabolism and its accumulation in lysosomes, further contributing to cellular stress. csic.es

Modulation of Immune Responses and Inflammation

This compound plays a significant role in modulating the immune system, often exerting immunosuppressive effects, particularly in the context of cancer. nih.govmdpi.com Shed from the surface of tumor cells, GM2 can influence a wide range of immune cells and their functions. nih.govresearchgate.net

Immune Cell Activation and Function

GM2 has been shown to impair the function of various immune cells. nih.gov It can inhibit the activity of natural killer (NK) cells, which are crucial for anti-tumor immunity. nih.gov Studies have demonstrated that GM2 isolated from human brain tissue can inhibit NK cell activity in vitro. nih.gov

Dendritic cells (DCs), which are potent antigen-presenting cells, are also affected by GM2. The presence of GM2 can impair the differentiation of monocyte-derived DCs, leading to reduced expression of MHC class II molecules and co-stimulatory molecules. nih.govlongdom.org This impairment compromises their ability to stimulate T-cell responses. nih.gov

Furthermore, GM2 can inhibit the expression of Fc receptors on monocytes and macrophages, which would reduce their ability to phagocytose tumor cells. nih.gov It has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α by these cells. nih.gov

Antigen Presentation Modulation

The ability of GM2 to impair dendritic cell function directly impacts antigen presentation. nih.govlongdom.org By reducing the expression of MHC class II molecules and co-stimulatory molecules on DCs, GM2 hinders their capacity to present antigens to T cells effectively. nih.govlongdom.org This can lead to a dampened anti-tumor immune response. researchgate.netfrontiersin.org Gangliosides, in general, have been found to inhibit multiple steps in the cellular immune response, including antigen processing and presentation. aacrjournals.org

Influence on T-Cell and B-Cell Function (e.g., apoptosis, cytokine suppression)

GM2 exerts significant influence over T-cell and B-cell functions. It can directly induce apoptosis in human T cells, a process that can be partially blocked by anti-GM2 antibodies. nih.govaacrjournals.org This pro-apoptotic effect contributes to the immune escape of tumor cells. frontiersin.org In renal cell carcinoma, GM2 has been implicated in promoting T-cell dysfunction and sensitizing tumor-infiltrating T cells to apoptosis. frontiersin.orgaacrjournals.org

In addition to inducing apoptosis, GM2 can suppress the production of key cytokines by T cells. It has been shown to inhibit the production of IFN-γ by CD4+ T cells. aacrjournals.org While some gangliosides like GM3 and GD3 have an inhibitory effect on IL-2, GM2 has been reported to stimulate T-cell proliferation by enhancing the response to IL-2 in some contexts. nih.gov

Regarding B-cells, GM2 can inhibit the production of immunoglobulins (Ig), including IgM, IgA, and IgG. nih.govlongdom.org This inhibitory effect is thought to be mediated through the suppression of IL-10 and TNF-α secretion. nih.gov

NKT Cell Inactivation

While the direct inactivation of Natural Killer T (NKT) cells by GM2 is less extensively documented compared to other gangliosides like GD3, the broader family of gangliosides is known to suppress NKT cell function. nih.gov Some studies suggest that while GD3 is a primary inhibitor of NKT cell activation, co-immunization with GM2 can cause a slight suppression of the NKT cell response to GD3. nih.gov However, immunization with GM2 alone does not typically induce an NKT cell response. nih.gov

Interactions with Membrane Receptors and Ion Channels

As a component of the cell membrane, this compound can interact with and modulate the function of various membrane receptors and ion channels. nih.govnih.gov These interactions can occur within lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol where many signaling molecules are concentrated. mdpi.commdpi.com

GM2 has been shown to interact with the integrin-β1 receptor, which in turn modulates downstream signaling pathways like the FAK, Src, and ERK-MAPK pathways, promoting cell migration and invasion in cancer cells. frontiersin.org

Gangliosides, in general, can influence the activity of receptor tyrosine kinases. nih.gov For instance, a variety of gangliosides can inhibit the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR). nih.gov In the context of the nervous system, gangliosides play a crucial role in modulating ion channel function and receptor signaling, which are fundamental to neuronal excitability and synaptic transmission. mdpi.com While specific interactions of GM2 with a wide array of ion channels are still under investigation, the general principle is that by altering the lipid environment of the membrane, gangliosides can influence the conformation and function of these critical proteins. nih.govmdpi.com

Complex Formation with Membrane Proteins

This compound does not function in isolation; instead, it forms complexes with various membrane proteins to exert its effects. lipotype.com These interactions are fundamental to its role in cellular signaling. One of the most critical interactions for its catabolism involves the GM2 activator protein (GM2AP). nih.gov GM2AP is a sphingolipid activator protein that recognizes membrane-bound GM2 and presents it to the lysosomal enzyme β-hexosaminidase A (HexA) for degradation. nih.gov This process is essential for maintaining cellular homeostasis, and its disruption leads to the accumulation of GM2, characteristic of lysosomal storage diseases like Tay-Sachs. biorxiv.org

Beyond its role in catabolism, GM2 participates in forming larger signaling platforms within the plasma membrane. It can form heterodimer complexes with another ganglioside, GM3. pnas.org This GM2/GM3 complex has been shown to interact with the tetraspanin CD82. pnas.orgbham.ac.uk Glycosphingolipids, including gangliosides, interact with specific membrane proteins like tetraspanins, growth factor receptors, and integrins to form "glycosynaptic microdomains." pnas.orgnih.gov These microdomains act as signaling hubs, controlling cellular processes such as adhesion, growth, and motility. pnas.orgnih.gov The formation of a GM2/CD82 complex, which is enhanced by the presence of GM3, is a key mechanism by which GM2 influences cell behavior. nih.gov

Table 1: Proteins Interacting with this compound

| Interacting Protein | Type of Interaction | Cellular Context/Function | Key Findings |

| β-hexosaminidase A (HexA) | Enzymatic Degradation | Lysosomal catabolism | GM2AP presents GM2 to HexA for hydrolysis. nih.gov |

| GM2 Activator Protein (GM2AP) | Substrate Presentation | Lysosomal catabolism | Binds to membrane-bound GM2 and facilitates its interaction with HexA. nih.gov |

| Integrin-β1 | Direct Binding | Cell Migration and Invasion | Confirmed by co-immunoprecipitation and surface plasmon resonance (SPR). nih.gov |

| CD82 (Tetraspanin) | Complex Formation | Inhibition of Cell Motility | Forms a complex with GM2, often as a GM2/GM3 heterodimer. pnas.orgbham.ac.uknih.gov |

Interaction with Integrin-β1 Receptor and Downstream Signaling (e.g., FAK, Src, ERK-MAPK)

A significant aspect of GM2's function in tumorigenesis, particularly in cell migration and invasion, is its direct interaction with the integrin-β1 receptor. medchemexpress.comfrontiersin.org Studies using co-immunoprecipitation and surface plasmon resonance have confirmed a direct physical interaction between membrane-bound GM2 and the integrin receptor. nih.gov This interaction serves as a trigger for a cascade of downstream signaling events. frontiersin.org

Upon binding to integrin-β1, GM2 promotes the activation of several key kinases. frontiersin.org The process begins with the increased phosphorylation of Focal Adhesion Kinase (FAK) and Src kinases. nih.govfrontiersin.org The activation of FAK and Src, in turn, initiates the Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govfrontiersin.org The ERK-MAPK pathway is a well-established regulator of tumorigenesis, and its activation by the GM2-integrin interaction promotes the migratory and invasive properties of cancer cells. frontiersin.org

Research has demonstrated this mechanism in various cancer cell lines. frontiersin.org Overexpression of GM2-synthase, the enzyme responsible for GM2 production, or the addition of exogenous GM2 to cancer cells with low endogenous GM2 levels, leads to increased cell migration and invasion. nih.govfrontiersin.org This effect is accompanied by a marked increase in the phosphorylation of FAK and ERK. nih.gov Conversely, when GM2-synthase is silenced using siRNA, the phosphorylation of FAK, Src, and ERK decreases, leading to a significant inhibition of tumor cell migration and invasion. nih.gov Furthermore, blocking this pathway by knocking down integrin in cancer cells prevents GM2-mediated invasion and ERK phosphorylation, confirming that the entire signaling axis is dependent on the initial GM2-integrin interaction. nih.gov

Table 2: Research Findings on GM2-Integrin-β1 Signaling

| Experimental Approach | Cell Lines Used | Key Observation | Downstream Effect | Reference |

| GM2-synthase Overexpression | SK-RC-45 (low GM2) | Increased migration | Increased FAK and ERK phosphorylation | nih.gov |

| Exogenous GM2 Treatment | SK-RC-45 (low GM2) | Dramatic increase in migratory and invasive capacity | Increased FAK and ERK phosphorylation | nih.gov |

| siRNA Knockdown of GM2-synthase | CCF52, A549, SK-RC-26B | Significant inhibition of migration and invasion | Decreased phosphorylation of FAK, Src, and ERK | nih.gov |

| Integrin Knockdown | SK-RC-45 | Blocked GM2-mediated invasion | Blocked GM2-mediated ERK phosphorylation | nih.gov |

CD82/cMet-Mediated Pathways

This compound, particularly in a complex with GM3, plays a crucial role in modulating cell motility through a pathway involving the tetraspanin CD82 and the receptor tyrosine kinase cMet. pnas.orgnih.gov CD82 is a protein known for its role in suppressing tumor metastasis, an effect it mediates by interacting with other membrane molecules. bham.ac.ukspandidos-publications.com

Studies have revealed that a heterodimer complex of GM2 and GM3 interacts with CD82. pnas.orgbham.ac.uk This GM2/GM3/CD82 complex acts as a potent inhibitor of cell motility. pnas.orgspandidos-publications.com The inhibitory signal is transmitted through the cMet receptor, which is the receptor for Hepatocyte Growth Factor (HGF). nih.govnih.gov The GM2/CD82 complex has been shown to inhibit the HGF-induced tyrosine phosphorylation of cMet. nih.gov This inhibition is significantly enhanced when GM2 is complexed with GM3. nih.gov

The mechanism involves the formation of glycosynaptic microdomains where the GM2/GM3 heterodimer, CD82, and cMet are brought into proximity. pnas.orgnih.gov Signaling through this complex inhibits the cMet kinase, which in turn affects downstream pathways, including Src and MAP kinases. nih.gov This leads to a reduction in cell motility and growth. nih.gov The efficacy of this inhibition has been demonstrated using silica (B1680970) nanospheres coated with the GM2/GM3 complex, which were found to strongly inhibit cell motility in a CD82-dependent manner. pnas.orgspandidos-publications.com This indicates that the specific spatial arrangement of the GM2/GM3 heterodimer is crucial for its potent interaction with CD82 and the subsequent suppression of cMet-mediated cell motility. pnas.org

Pathophysiological Mechanisms Involving Ganglioside Gm2 Dysregulation

GM2 Gangliosidoses: Molecular Basis of Accumulation

The catabolism of GM2 ganglioside is a critical process for maintaining neuronal health and requires the coordinated action of three specific gene products. researchgate.net The enzyme β-hexosaminidase A (Hex A), a heterodimer composed of α and β subunits, is the primary enzyme responsible for degrading GM2. nih.govmedlineplus.gov The α-subunit is encoded by the HEXA gene, and the β-subunit by the HEXB gene. blugenes.orgresearchgate.net For Hex A to act on the lipid-based GM2 within the aqueous environment of the lysosome, it requires a cofactor, the GM2 activator protein (GM2AP), which is encoded by the GM2A gene. medlink.commedlineplus.gov This protein binds to GM2 and presents it to the Hex A enzyme for hydrolysis. medlineplus.gov Mutations in any of these three genes—HEXA, HEXB, or GM2A—disrupt this vital pathway, leading to the accumulation of GM2 and causing one of three clinically similar, yet genetically distinct, lysosomal storage disorders. nih.govblugenes.org

| Disorder | Affected Gene | Deficient Protein | Enzymatic Consequence | Primary Accumulated Substance |

| Tay-Sachs Disease | HEXA | α-subunit of Hex A | Deficiency of Hex A | Ganglioside GM2 |

| Sandhoff Disease | HEXB | β-subunit of Hex A & Hex B | Deficiency of Hex A and Hex B | This compound and other glycolipids |

| AB-Variant GM2 Gangliosidosis | GM2A | GM2 Activator Protein (GM2AP) | Inability of functional Hex A to degrade GM2 | This compound |

Tay-Sachs Disease (HEXA gene mutations, HexA deficiency)

Tay-Sachs disease results from mutations in the HEXA gene, located on chromosome 15. blugenes.orgjpedres.org These mutations lead to a deficiency of the α-subunit of the β-hexosaminidase A (Hex A) enzyme. medlineplus.govmayoclinic.org Without a functional α-subunit, the Hex A enzyme cannot be properly formed, resulting in its inability to catabolize GM2 ganglioside. medlineplus.gov Consequently, GM2 accumulates to toxic levels, particularly in the neurons of the central nervous system. medlineplus.gov This accumulation disrupts normal cellular function and leads to the progressive destruction of nerve cells. medlineplus.gov Over 210 mutations in the HEXA gene have been identified, including deletions, splicing mutations, and missense mutations, which can affect the transcription, translation, folding, or catalytic function of the Hex A protein. blugenes.orgmedlineplus.gov The severity and onset of Tay-Sachs disease are directly correlated with the amount of residual Hex A enzyme activity. medlineplus.govmayoclinic.org Severe infantile forms are associated with mutations that cause a complete loss of enzyme function, while later-onset forms are linked to mutations that allow for some residual enzyme activity. medlineplus.govmedlineplus.gov

Sandhoff Disease (HEXB gene mutations, HexA and HexB deficiency)

Sandhoff disease is caused by mutations in the HEXB gene on chromosome 5. blugenes.orgcats-foundation.org This gene codes for the β-subunit, which is a component of both β-hexosaminidase A (Hex A, an αβ heterodimer) and β-hexosaminidase B (Hex B, a ββ homodimer). nih.govblugenes.org Therefore, mutations in the HEXB gene disrupt the function of both Hex A and Hex B enzymes. cats-foundation.orgcats-foundation.org The deficiency of Hex A leads to the same accumulation of GM2 ganglioside in neuronal tissues that characterizes Tay-Sachs disease. cats-foundation.org However, the additional deficiency of Hex B results in the accumulation of other substances, such as globosides, in visceral organs, leading to symptoms like organomegaly, which are not typically seen in Tay-Sachs disease. researchgate.net Clinically, Sandhoff disease is often indistinguishable from Tay-Sachs disease in its neurological presentation, causing progressive neurodegeneration due to the toxic buildup of GM2 in the brain and spinal cord. cats-foundation.orgwikipedia.org

AB-Variant GM2 Gangliosidosis (GM2A gene mutations, GM2AP deficiency)

The AB-variant of GM2 gangliosidosis is an extremely rare form of the disorder caused by mutations in the GM2A gene, also located on chromosome 5. blugenes.orgmedlineplus.gov This gene provides the instructions for making the GM2 activator protein (GM2AP). medlineplus.govgenecards.org This small transport protein is not an enzyme itself but acts as an essential cofactor. researchgate.netgenecards.org It functions by binding to the GM2 ganglioside and presenting it to the β-hexosaminidase A (Hex A) enzyme for degradation. medlineplus.gov In individuals with AB-variant gangliosidosis, the Hex A enzyme is fully functional, but the deficiency of GM2AP prevents it from accessing and breaking down GM2. mdpi.commedlineplus.gov This leads to the lysosomal accumulation of GM2 ganglioside, causing progressive and severe damage to the central nervous system, with clinical manifestations that mimic Tay-Sachs disease. mdpi.comresearchgate.net Mutations can include changes to single amino acids or deletions that result in an unstable or non-functional activator protein. medlineplus.gov

Lysosomal Dysfunction and Cellular Damage

The fundamental defect in GM2 gangliosidoses is the massive accumulation of GM2 ganglioside within lysosomes, primarily in neurons. blugenes.orgmdpi.com This storage leads to the formation of characteristic "membranous cytoplasmic bodies," which are essentially swollen lysosomes engorged with lipids. blugenes.org The progressive buildup of GM2 and other related glycolipids disrupts the normal functioning of lysosomes, the cell's recycling centers. This impairment can trigger a cascade of secondary effects, including the disruption of other catabolic pathways and the accumulation of other molecules like GM3 ganglioside. mdpi.com The compromised lysosomal system can lead to broader cellular dysfunction, affecting cellular metabolism and trafficking, ultimately contributing to widespread cellular damage. mdpi.combiorxiv.org

Aberrant Neurite Formation and Ectopic Dendrite Proliferation

The accumulation of GM2 ganglioside has been shown to have profound effects on neuronal morphology. In mouse models of Sandhoff disease, the pathological storage of GM2 within the endoplasmic reticulum (ER) and lysosomes leads to ER stress. frontiersin.org This stress can result in significant neurite atrophy, which is the degeneration and shrinkage of neuronal processes (axons and dendrites). The disruption of calcium homeostasis due to GM2 accumulation is a key factor in this process, impairing the function of pumps like SERCA and contributing to neuronal damage. frontiersin.org Furthermore, the accumulation of GM2 can lead to the development of ectopic dendrites, which are new dendritic spines that form on the axon hillock of neurons. This aberrant neuritogenesis is a well-documented pathological feature in the brains of patients with Tay-Sachs disease and represents a significant alteration in neuronal architecture.

Neuronal Apoptosis and Neurodegeneration Mechanisms

Neuronal death is a central feature in the pathophysiology of GM2 gangliosidoses. nih.gov Studies of brain tissue from patients with Tay-Sachs and Sandhoff disease have shown evidence of apoptosis, or programmed cell death, as a key contributor to the neurodegenerative process. nih.gov The chronic storage of GM2 within lysosomes is a primary driver of this apoptotic cascade. mdpi.com One proposed mechanism involves the release of accumulated GM2 from the lysosome into the cytoplasm. This cytoplasmic GM2 can then interact with the endoplasmic reticulum, inducing sustained ER stress. researchgate.net This stress, in turn, activates pro-apoptotic proteins that trigger mitochondrial-mediated apoptosis. nih.govresearchgate.net Pathological accumulation of GM2 in the ER has been directly linked to apoptosis in models of gangliosidosis. frontiersin.org This widespread neuronal loss, driven by apoptosis, is responsible for the progressive and devastating neurological decline observed in these diseases. nih.govmdpi.com

Neuroinflammation in GM2 Gangliosidoses

GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease, are characterized by the massive accumulation of GM2 ganglioside in neuronal cells due to deficiencies in the β-hexosaminidase enzymes. frontiersin.orgmedlink.com This accumulation is a primary driver of the profound neurodegeneration seen in these disorders, and a significant component of this pathology is a chronic and robust neuroinflammatory response. mdpi.comresearchgate.net

The inflammatory process in GM2 gangliosidoses is marked by the activation and proliferation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS). frontiersin.orgresearchgate.net Studies in mouse models of GM2 gangliosidoses have demonstrated a progressive increase in the activation of microglia and the infiltration of other inflammatory cells into the CNS, which coincides with the onset of clinical symptoms. nih.gov This activation of macrophages and astrocytes is accompanied by the production of inflammatory mediators. frontiersin.org For instance, in a mouse model of Tay-Sachs disease, GM2 accumulation triggers chronic neuroinflammation characterized by astrogliosis and macrophage activity, with increased expression of Ccl2 in the cerebral cortex. researchgate.net

This inflammatory environment can precede the overt clinical manifestations of the disease and is thought to exacerbate neurological dysfunction. frontiersin.org The activation of astrocytes, in particular, may lead to the degeneration and death of myelinating oligodendrocytes, contributing to the demyelination often observed in infantile forms of GM2 gangliosidoses. mdpi.com The interplay between microglia and astrocytes, spurred by the initial neuronal injury from GM2 storage, creates a self-perpetuating cycle of neurodegeneration and inflammation. mdpi.com

Research Findings on Neuroinflammation in GM2 Gangliosidoses

| Finding | Organism/Model Studied | Reference |

| Massive neuronal death is preceded by the expansion of activated microglia. | GM2-gangliosidosis models | frontiersin.org |

| Progressive CNS inflammation, including microglial activation and inflammatory cell infiltration, coincides with clinical onset. | Mouse models of GM1 and GM2 gangliosidosis | nih.gov |

| GM2 accumulation leads to chronic neuroinflammation with astrogliosis and macrophage activity. | Tay-Sachs disease mouse model (Hexa-/-Neu3-/-) | researchgate.netresearchgate.net |

| Astrocyte activation may contribute to the degeneration of myelinating oligodendrocytes. | GM2 gangliosidoses | mdpi.com |

Lysosphingolipid Accumulation (e.g., Lyso-GM2 Ganglioside) as Pathogenic Agent

While the accumulation of GM2 ganglioside is a defining feature of GM2 gangliosidoses, evidence suggests that a related molecule, lyso-GM2 ganglioside, may be a key pathogenic agent driving the neurodegenerative processes. plos.org Lyso-GM2 is a deacylated form of GM2.

Studies have indicated that lysosphingolipids, including lyso-GM2, are cytotoxic and can induce apoptosis, or programmed cell death, in neuronal cells. plos.org Apoptosis has been observed in the neural tissues of both animal models of GM2 gangliosidoses and in patients with Tay-Sachs and Sandhoff disease. plos.org The accumulation of lyso-GM2 has been documented in the brain tissues of these patients, alongside GM2. plos.org

The measurement of lyso-GM2 levels is emerging as a potential biomarker for Tay-Sachs and Sandhoff disease. plos.orgscience.gov In a mouse model of Sandhoff disease, elevated levels of lyso-GM2 were found in both the brain and plasma, and these levels decreased following therapeutic intervention. plos.org Correspondingly, increased plasma levels of lyso-GM2 have been identified in patients with Tay-Sachs and Sandhoff disease, with the elevation in lyso-GM2 correlating with decreased Hexosaminidase A activity. plos.org

Role of this compound in Cancer Progression

Beyond its role in neurodegenerative diseases, this compound has been implicated in the progression of various cancers. Altered ganglioside expression is a common feature of malignant transformation, and the overexpression of GM2 on the surface of tumor cells is associated with enhanced malignancy. nih.govfrontiersin.orgnih.gov

Overexpression of GM2 in Malignant Tumors (e.g., melanoma, glioma, neuroblastoma, pancreatic adenocarcinoma)

This compound is highly expressed in several human malignant tumors, including melanoma, glioma, neuroblastoma, and pancreatic adenocarcinoma, while being absent or present at very low levels in corresponding normal tissues. nih.govkarger.comaacrjournals.org The aberrant expression of GM2 is considered a tumor-associated antigen. karger.com

The increased expression of GM2 is often correlated with the upregulation of the enzyme β1,4N-acetylgalactosaminyltransferase (GalNAcT), which is responsible for the synthesis of GM2 from its precursor, GM3. karger.com Studies have shown a correlation between the mRNA levels of GalNAcT and the presence of GM2 in tumor cells. karger.com In pancreatic ductal adenocarcinoma (PDAC), GM2 expression has been significantly associated with larger tumor size, advanced stage, and higher histological grade. aacrjournals.org Similarly, in other cancers like renal cell carcinoma and gastric cancer, overexpression of GM2 has been reported. karger.com

Tumors with Reported GM2 Overexpression

| Tumor Type | Reference |

| Melanoma | nih.govkarger.com |

| Glioma | nih.govkarger.com |

| Neuroblastoma | nih.govkarger.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) | nih.govaacrjournals.org |

| Renal Cell Carcinoma | karger.com |

| Gastric Cancer | karger.com |

| Lung Carcinoma | karger.com |

Promotion of Cancer Cell Migration and Invasion

A growing body of evidence points to a direct role for GM2 in promoting the migration and invasion of cancer cells, key processes in metastasis. nih.govnih.gov Overexpression of GM2, either through genetic manipulation or the addition of exogenous GM2, has been shown to increase the migratory and invasive capabilities of various cancer cell lines in vitro. nih.govnih.gov Conversely, silencing the expression of GM2-synthase leads to a significant reduction in tumor cell migration and invasion. nih.gov

The mechanism by which GM2 promotes migration involves its interaction with integrins, a family of cell surface receptors that mediate cell-matrix adhesion. nih.govnih.gov This interaction can modulate downstream signaling pathways, such as the activation of Focal Adhesion Kinase (FAK) and Src kinases, which in turn activate the ERK-MAPK pathway. nih.govnih.gov The activation of this pathway is well-known to be associated with increased tumorigenesis. nih.gov Furthermore, GM2 can disrupt the balance of the actin cytoskeleton, promoting the formation of stress fibers that are conducive to cell movement. nih.gov

Influence on Cancer Stem Cell Properties

Recent research has highlighted a potential role for GM2 in the biology of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, resistance to therapy, and recurrence. pnas.org

In studies of human breast cancer, GM2 has been found to be greatly increased in CSCs compared to non-stem cancer cells. pnas.org This increased expression is accompanied by elevated mRNA levels of the enzymes responsible for its synthesis. pnas.org While the ganglioside GD2 has been more extensively studied as a CSC marker, the upregulation of GM2 in this cell population suggests it may also contribute to maintaining stem-like properties. nih.govpnas.org For instance, in pancreatic cancer, GM2 is highly expressed in cancer stem-like cells. nih.gov

Modulation of Tumor Microenvironment and Immune Evasion

Gangliosides, including GM2, that are shed from the surface of tumor cells can significantly impact the tumor microenvironment and help cancer cells evade the host's immune system. nih.govfrontiersin.org Tumor-shed gangliosides can impair the function of immune cells, creating an immunosuppressive environment that favors tumor growth. nih.govfrontiersin.org

GM2 has been shown to induce apoptosis in T-cells, which are critical for anti-tumor immunity. frontiersin.org In patients with renal cell carcinoma, higher expression of GM2 on tumor cells sensitized infiltrating T-cells to apoptosis. frontiersin.org Similarly, GM2 shed from glioblastoma cells can induce T-cell apoptosis through the TNFR1-mediated activation of the caspase cascade. frontiersin.org

Furthermore, gangliosides can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are receptors present on various immune cells. nih.govfrontiersin.org This interaction can modulate immune responses. For example, the interaction of gangliosides with Siglec-7, expressed on natural killer (NK) cells and other immune cells, can inhibit their anti-tumor activity. frontiersin.org GM2 has also been shown to inhibit the production of immunoglobulins (IgM, IgA, and IgG) by B-cells. nih.gov

Modulation of MicroRNAs in Cancer

Secondary this compound Accumulation in Other Lysosomal Storage Disorders

While the primary accumulation of this compound is the hallmark of GM2 gangliosidoses like Tay-Sachs and Sandhoff disease, a secondary buildup of GM2 is a significant pathological feature in several other lysosomal storage disorders (LSDs). mdpi.comresearchgate.netresearchgate.net This secondary accumulation occurs in diseases where the genetic defect does not directly involve the enzymes or activator proteins responsible for GM2 catabolism. mdpi.comencyclopedia.pub Instead, the primary storage material of that specific disorder inhibits the normal degradation pathway of GM2. mdpi.comdntb.gov.ua

Table 2: Lysosomal Storage Disorders with Secondary this compound Accumulation

| Disorder Name | Primary Storage Compound(s) | Mechanism of Secondary GM2 Accumulation | Reference(s) |

| Niemann-Pick Disease, Type A/B | Sphingomyelin, Cholesterol | Primary storage compounds inhibit catabolic pathways of gangliosides. | mdpi.comresearchgate.net |

| Niemann-Pick Disease, Type C | Cholesterol | Primary storage of cholesterol triggers secondary accumulation of GM2 and glucosylceramide. | mdpi.comdntb.gov.ua |

| Hunter Syndrome (MPS II) | Heparan sulfate (B86663), Dermatan sulfate (Chondroitin sulfate) | Chondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. | mdpi.comresearchgate.netdntb.gov.ua |

| Hurler Syndrome (MPS I) | Heparan sulfate, Dermatan sulfate (Chondroitin sulfate) | Chondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. | mdpi.comresearchgate.netdntb.gov.ua |

| Sanfilippo Syndrome (MPS III) | Heparan sulfate | Chondroitin sulfate (also stored) inhibits GM2 catabolism. | mdpi.comresearchgate.netdntb.gov.ua |

| Sly Syndrome (MPS VII) | Dermatan sulfate, Heparan sulfate, Chondroitin sulfate | Chondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. | mdpi.comresearchgate.netdntb.gov.ua |

| Other Disorders | Various | Includes other sphingolipidoses, mucolipidoses, glycoproteinoses, and neuronal ceroid lipofuscinoses. The exact molecular basis is still under investigation for many. | mdpi.comencyclopedia.pub |

In Vitro Research Models

In vitro models provide controlled environments to investigate specific cellular and molecular aspects of GM2 metabolism and function.

A variety of cell culture systems are instrumental in studying this compound. Fibroblasts derived from patients with Tay-Sachs disease (TSD) and Sandhoff disease (SD) are fundamental tools. oup.com These cells exhibit the characteristic lysosomal accumulation of GM2, providing a platform to study the disease pathology and test the efficacy of therapeutic agents like recombinant human β-hexosaminidase A (rhHex-A). mdpi.com For instance, treatment of TSD patient-derived fibroblasts and neuroglia with rhHex-A has been shown to reduce GM2 accumulation. mdpi.com

Neuronal cell lines are particularly relevant for studying the neurodegenerative aspects of GM2 gangliosidoses. Human-induced pluripotent stem cell (iPSC)-derived neurons (i3Neurons) from Tay-Sachs and Sandhoff disease patients have been developed. These models successfully replicate key disease features, including the endolysosomal storage of GM2 and the formation of membrane whorls. biorxiv.orgbiorxiv.org They offer a scalable system for detailed molecular analysis, such as mass spectrometry-based proteomics, to understand neuronal dysfunction. biorxiv.org

Cancer cell lines are utilized to explore the role of GM2 in tumor biology. For example, the human bladder cancer cell line HCV29 and its subline YTS1, which has high cMet activity, have been used to study how the GM2/CD82 complex inhibits cell motility and growth. oup.compnas.org Breast cancer cell lines like MDA-MB-231 and SK-BR-3 have been employed to investigate the role of the GM2 activator protein (GM2A) in cell migration. researchgate.net Additionally, neuroblastoma cell lines have been crucial in identifying GM2/GD2 synthase mRNA as a potential marker for detecting cancer cells in bone marrow. nih.gov The poorly metastatic MuSV85 Cl 3 and highly metastatic K234 Balb/3T3 cell lines have been used to study how the incorporation of GM2 and asialo-GM2 affects cell adhesion and tumor take. oup.com

Table 1: Examples of Cell Culture Systems in GM2 Research

| Cell Type | Application | Key Findings |

| Patient-derived Fibroblasts | Modeling GM2 gangliosidoses, testing enzyme replacement therapy. | Exhibit GM2 accumulation; rhHex-A treatment reduces storage. mdpi.com |

| iPSC-derived Neurons (i3Neurons) | Investigating neurodegenerative mechanisms. | Recapitulate GM2 storage and membrane whorls. biorxiv.orgbiorxiv.org |

| HCV29/YTS-1 (Bladder Cancer) | Studying GM2's role in cancer cell motility. | GM2/CD82 complex inhibits cMet-mediated motility. oup.compnas.org |

| MDA-MB-231/SK-BR-3 (Breast Cancer) | Investigating the role of GM2A in cancer progression. | GM2A expression influences breast cancer cell migration. researchgate.net |

| Neuroblastoma Cell Lines | Identifying cancer biomarkers. | GM2/GD2 synthase mRNA is a marker for neuroblastoma cells. nih.gov |

| Balb/3T3 Cell Lines (MuSV85 Cl 3 , K234) | Studying cell adhesion and metastasis. | Incorporation of GM2 alters cell adhesion and tumor formation. oup.com |

Modulating the expression of genes involved in GM2 metabolism is a powerful tool for functional studies. Gene knockdown, often achieved using techniques like CRISPR interference (CRISPRi) or siRNA, allows researchers to mimic the genetic defects seen in GM2 gangliosidoses. For example, iPSC-derived neuronal models with a catalytically dead Cas9 (dCas9) enzyme enable CRISPRi-mediated knockdown of genes like HEXA or HEXB to create models of Tay-Sachs and Sandhoff diseases. biorxiv.org In breast cancer cell lines, siRNA-mediated knockdown of GM2A was used to demonstrate its role in cell migration. researchgate.net

Conversely, overexpression systems are used to restore gene function or study the effects of excess protein. Transfection of a functional human GM2A transgene into deficient mouse models has been shown to prevent GM2 accumulation. researchgate.net In cancer research, overexpressing GM2A in breast cancer cells led to increased migration rates. researchgate.net Similarly, overexpressing the CD82 gene in the YTS1 bladder cancer cell line, which lacks it, leads to the formation of the GM2/CD82 complex and a reversion from an oncogenic to a more normal phenotype. oup.com These systems are crucial for confirming the direct role of specific genes in cellular processes and for developing gene therapies.

This compound, like other glycosphingolipids, is not uniformly distributed within the cell membrane but is concentrated in specific microdomains known as lipid rafts and glycosynaptic microdomains. hmdb.ca These domains are enriched in cholesterol and sphingolipids and serve as platforms for cell signaling. mdpi.com

Lipid Rafts: Research has shown that lipid rafts are implicated in neurodegenerative diseases like Alzheimer's disease (AD), where increased levels of GM1 and GM2 have been found in lipid rafts isolated from the frontal and temporal cerebral cortex. mdpi.comkarger.com This enrichment is thought to facilitate the formation of toxic amyloid fibrils. karger.com The study of lipid rafts helps to understand how the local membrane environment influences protein interactions and pathological processes.

Glycosynaptic Microdomains: The concept of "glycosynapse" refers to microdomains where glycosphingolipids interact with key functional proteins like growth factor receptors, integrins, and tetraspanins to control cellular phenotypes. oup.comnih.govcapes.gov.brnih.gov Studies have demonstrated that GM2, in complex with the tetraspanin CD82, can inhibit cell motility and growth by blocking the interaction between integrin α3 and receptors like cMet or FGFR. nih.gov This inhibitory function is a key aspect of how GM2 regulates cell behavior, and its disruption can contribute to cancer malignancy. oup.comnih.gov The organization of these glycosynaptic microdomains profoundly affects cell adhesion, motility, and growth, making them a critical area of study. capes.gov.brnih.gov

Gene Knockdown and Overexpression Systems

In Vivo Research Models

While in vitro models are powerful, in vivo models are indispensable for understanding the systemic effects of GM2 accumulation and for preclinical testing of therapies.

Mouse models have been central to GM2 gangliosidosis research, although they present some differences from the human conditions. nih.gov The development of various knockout mice has been crucial for modeling Tay-Sachs disease (variant B), Sandhoff disease (variant 0), and the AB variant. nih.govresearchgate.net

HEXA-/- (Tay-Sachs Model): Unlike the severe infantile Tay-Sachs disease in humans, mice with a knockout of the Hexa gene (the α-subunit of β-hexosaminidase A) have a surprisingly mild phenotype with a normal lifespan. oup.comnih.gov This is attributed to a murine-specific alternative metabolic pathway where the sialidase NEU3 can convert GM2 to asialo-GM2 (GA2), which can then be degraded by the remaining HexB enzyme. nih.govfrontiersin.org

HEXB-/- (Sandhoff Model): In contrast, knockout of the Hexb gene (the β-subunit) results in a severe phenotype that closely mimics human Sandhoff disease. oup.comnih.gov These mice lack both HexA and HexB activity, leading to massive accumulation of GM2 and GA2, widespread neurodegeneration, and a significantly shortened lifespan of about 4-6 months. oup.comnih.govresearchgate.net

GM2A-/- (AB Variant Model): The knockout mouse for the GM2 activator protein (Gm2a-/-) also displays a milder phenotype than expected, resembling an adult-onset form of the disease with moderate GM2 accumulation and mild neurological deficits. frontiersin.orgnih.govnih.gov This is also due to the compensatory NEU3 pathway. frontiersin.orgnih.gov

Gm2a-/-Neu3-/- and Hexa-/-Neu3-/- (Double Knockout Models): To create more accurate models of the severe human diseases, researchers have generated double knockout mice. The Gm2a-/-Neu3-/- mouse, lacking both the GM2 activator and the compensatory sialidase, exhibits a much more severe clinical phenotype, including ataxia, weight loss, and lethality by 6-7 months, with a dramatic increase in GM2 accumulation in the central nervous system. frontiersin.orgnih.govnih.gov Similarly, the Hexa-/-Neu3-/- double knockout mouse was developed to better mimic the severe neuropathology of infantile Tay-Sachs disease. mdpi.comresearchgate.netmdpi.com

Table 2: Key Murine Models of GM2 Gangliosidoses

| Mouse Model | Deficient Gene(s) | Key Phenotypic Characteristics | Relevance |

| Tay-Sachs | Hexa | Mild phenotype, normal lifespan, limited GM2 storage. | Models the biochemical defect but not the severe human disease due to a compensatory pathway. oup.comnih.gov |

| Sandhoff | Hexb | Severe neurodegeneration, massive GM2/GA2 storage, short lifespan (~4-6 months). | Faithfully recapitulates the severe human Sandhoff disease phenotype. oup.comnih.govresearchgate.net |

| AB Variant | Gm2a | Moderate GM2 accumulation, mild neurological defects, normal lifespan. | Models adult-onset AB variant; a compensatory pathway lessens severity. frontiersin.orgnih.govnih.gov |

| Tay-Sachs (Double KO) | Hexa and Neu3 | Severe neuropathological and clinical abnormalities resembling infantile TSD. | Overcomes the limitations of the single Hexa knockout, providing a more accurate model. researchgate.netmdpi.com |

| AB Variant (Double KO) | Gm2a and Neu3 | Severe clinical phenotype, dramatic GM2 accumulation, reduced lifespan (~6-7 months). | Provides a highly relevant model for studying severe forms of AB variant gangliosidosis. frontiersin.orgnih.govnih.gov |

Detailed phenotypic characterization of these mouse models is essential for understanding disease progression and evaluating therapeutic interventions. Assessments typically include monitoring body weight, motor function (e.g., coordination, mobility), and lifespan. frontiersin.orgnih.govmdpi.comnih.gov For example, Gm2a-/-Neu3-/- mice show significant weight loss and reduced mobility compared to single knockout or wild-type mice. frontiersin.org

Pathological assessments involve histological and biochemical analyses of tissues, particularly the central nervous system. Techniques include:

Immunohistochemistry: Using antibodies to detect the accumulation of GM2 ganglioside in specific brain regions. researchgate.net

Histological Staining: Stains like toluidine blue are used to identify characteristic membranous cytoplasmic bodies (MCBs) in neurons, which are lysosomes swollen with stored lipids. researchgate.net

Biochemical Analysis: Quantifying the levels of GM2 and other glycosphingolipids in brain tissue to correlate storage with the observed phenotype. frontiersin.orgresearchgate.net

Inflammation Markers: Studying the expression of markers for microglial activation (e.g., CD68, CD11b) and astrogliosis, as neuroinflammation is a key feature of the pathology in GM2 gangliosidoses. nih.gov

Myelin Analysis: Assessing white matter pathology by measuring levels of myelin proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP), as deficits in myelination are a component of the disease. frontiersin.org

These comprehensive assessments provide a detailed picture of the disease's impact on the nervous system and are critical for determining the efficacy of potential therapies in preclinical studies. nih.govfrontiersin.org

Analytical Approaches in GM2 Research

Mass spectrometry (MS) has become a primary tool in lipidomics, enabling the detailed analysis of lipids like GM2 from biological samples. spectroscopyonline.com

Electrospray Ionization (ESI) Mass Spectrometry : ESI-MS is a "soft" ionization technique well-suited for polar lipids. spectroscopyonline.comcreative-proteomics.com It generates gaseous ions from lipid solutions with minimal fragmentation, allowing for sensitive and reproducible detection. spectroscopyonline.comcreative-proteomics.com "Shotgun lipidomics," a direct-infusion ESI-MS approach, allows for the rapid analysis of complex lipid mixtures. creative-proteomics.com Tandem mass spectrometry (MS/MS) coupled with ESI can provide structural information by fragmenting selected lipid ions. creative-proteomics.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry : MALDI-MS is another soft ionization technique that is particularly useful for analyzing lipids in the higher mass range and for imaging applications. creative-proteomics.comnih.gov In this method, the analyte is co-crystallized with a matrix, which absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules. spectroscopyonline.com Imaging MALDI-MS can map the spatial distribution of specific lipids, such as GM2 and its derivatives, directly in tissue sections, providing valuable insights into their localization in both healthy and diseased states. researchgate.netacs.org

These MS-based lipidomic approaches are powerful for identifying and quantifying GM2 and related lipids, confirming their structures, and understanding their distribution and metabolism in various biological contexts. acs.orgplos.org

Advanced Research Methodologies and Models for Ganglioside Gm2 Study

Advanced Research Methodologies

Thin-Layer Chromatography (TLC) is a foundational technique for the separation and analysis of gangliosides, including GM2. nih.govilab-inbi.ru This method separates lipids based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system). nih.govresearchgate.net For ganglioside analysis, a common solvent system is a mixture of chloroform, methanol, and a dilute aqueous salt solution, such as 0.25% potassium chloride (KCl) or 0.2% calcium chloride (CaCl2). nih.govresearchgate.net

The process involves spotting the lipid extract onto the TLC plate, which is then placed in a chamber containing the solvent system. As the solvent moves up the plate by capillary action, the different gangliosides migrate at different rates depending on their polarity, allowing for their separation. nih.gov After separation, the gangliosides are visualized using specific reagents. Resorcinol-hydrochloric acid is a classic reagent that stains sialic acid-containing molecules like gangliosides, producing a distinct color. researchgate.netsigmaaldrich.com Another detection method involves using a naphthoresorcinol-sulfuric acid spray reagent. sigmaaldrich.com Furthermore, an overlay method using a specific monoclonal anti-GM2 antibody followed by enzymatic detection can identify GM2 with high specificity. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.netsigmaaldrich.com

Table 1: TLC Systems for this compound Analysis

| Component | Function | Example |

|---|---|---|

| Stationary Phase | The solid support on which the separation occurs. | Silica gel-coated glass-backed HPTLC plates nih.govilab-inbi.ru |

| Mobile Phase | The solvent that moves up the stationary phase, carrying the sample components. | Chloroform-methanol-aqueous 0.25% KCl (60:35:8 by volume) nih.gov |